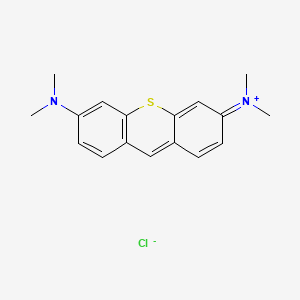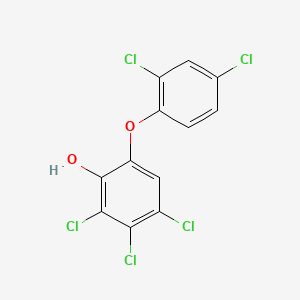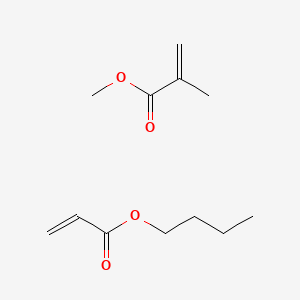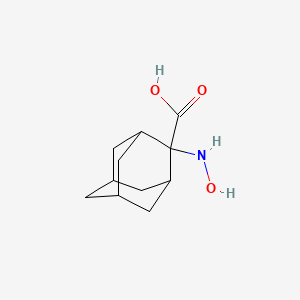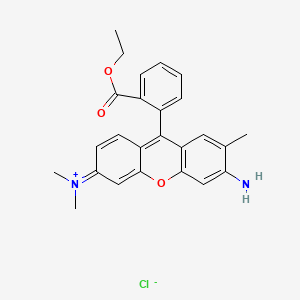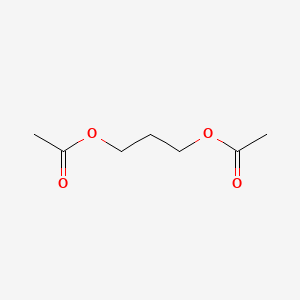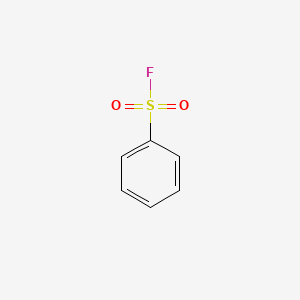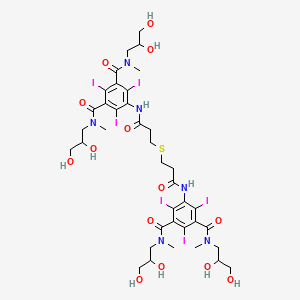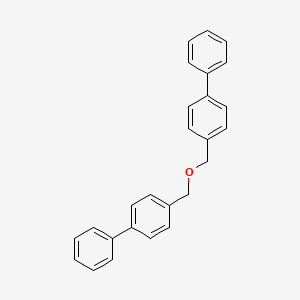
Bis(4-biphenylmethyl)ether
Overview
Description
Bis(4-biphenylmethyl)ether is a chemical compound with the molecular formula C26H22O . It is also known by other names such as 1,1’-Biphenyl, 4,4’- [oxybis (methylene)]bis-, and Bis-bpme . The average mass of this compound is 350.452 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of two biphenylmethyl groups connected by an ether linkage . The exact mass of the compound is 350.167053 Da .Physical And Chemical Properties Analysis
This compound has a density of 1.095g/cm3 . It has a boiling point of 509.1ºC at 760 mmHg . The compound is also characterized by a flash point of 292.6ºC .Scientific Research Applications
Fluorescent Probes in Membrane Studies Bis(4-biphenylmethyl)ether has been used as a molecule that forms intramolecular excimers, embedded in phospholipid vesicles and biological membranes. This application aids in monitoring the dynamic properties of membrane lipids. The formation of excimers and their evaluation through excimer to monomer emission intensity ratios helps in qualitative comparisons of different membranes and the effects of physical changes and chemical agents on membrane structure (Melnick et al., 1981).
Synthesis and Characterization of Poly(ether imide)s this compound derivatives have been utilized in the synthesis of new poly(ether imide)s. These materials exhibit significant organosolubility and high molecular weights, making them suitable for various industrial applications. The polymers' properties, such as amorphous diffraction patterns and thermal stability, have been extensively characterized (Liaw et al., 2001).
Preparation of Polyimides Studies have also involved the use of this compound-related compounds in the preparation of polyimides. These materials, known for their solubility in various solvents and high thermal stability, are essential in the production of high-performance polymers used in aerospace, electronics, and automotive industries (Mi et al., 1997).
Development of Aromatic Poly(ether benzoxazole)s this compound derivatives have been used in the synthesis of aromatic poly(ether benzoxazole)s. These compounds exhibit properties like high glass-transition temperatures and stability up to 380 °C, making them valuable in high-temperature applications (Imai et al., 2002).
Photochemistry Studies In photochemistry, derivatives of this compound have been studied for understanding multiple-photon processes. Such research provides insights into reaction mechanisms under high-intensity photolysis conditions, relevant in the field of photochemistry and materials science (Adam & Schneider, 1997).
Future Directions
properties
IUPAC Name |
1-phenyl-4-[(4-phenylphenyl)methoxymethyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O/c1-3-7-23(8-4-1)25-15-11-21(12-16-25)19-27-20-22-13-17-26(18-14-22)24-9-5-2-6-10-24/h1-18H,19-20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZGLPYJHZGRBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)COCC3=CC=C(C=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10219005 | |
| Record name | Bis(4-biphenylmethyl)ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10219005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68941-68-4 | |
| Record name | Bis(4-biphenylmethyl)ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068941684 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(4-biphenylmethyl)ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10219005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



